molecular formula C11H16N2O B1487182 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol CAS No. 2090594-47-9

6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1487182
CAS No.: 2090594-47-9
M. Wt: 192.26 g/mol
InChI Key: LBZYNSXLFRFING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol is a chemical compound for Research Use Only (RUO), not for human or veterinary diagnosis or therapeutic use. This pyrimidine derivative is offered for research and development purposes in chemical and pharmaceutical industries. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities . Related pyrimidine compounds are investigated as core structures for various applications, including use as antibacterial, antiviral, and antitumor agents, as well as enzyme inhibitors . The specific sec-butyl and cyclopropyl substituents on the pyrimidine core may be explored to modulate the compound's physicochemical properties, lipophilicity, and interaction with biological targets, which is a common strategy in structure-activity relationship (SAR) studies . Researchers can utilize this building block in the synthesis of more complex heterocyclic systems or to develop novel pharmacologically active molecules.

Properties

IUPAC Name

4-butan-2-yl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-7(2)9-6-10(14)13-11(12-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZYNSXLFRFING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidin-4-ol Core

The pyrimidin-4-ol scaffold can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of suitable precursors. Hydroxylation at the 4-position is typically achieved during or after ring formation.

Introduction of the Sec-butyl Group at C-6

The sec-butyl substituent at the 6-position is commonly introduced by:

  • Alkylation of a 6-hydroxypyrimidine intermediate with sec-butyl halides under basic conditions.
  • Alternatively, via nucleophilic substitution using sec-butyl organometallic reagents (e.g., sec-butyl lithium or Grignard reagents) on a suitable pyrimidinyl electrophile.

Installation of the Cyclopropyl Group at C-2

The cyclopropyl group at position 2 can be introduced by:

  • Suzuki–Miyaura cross-coupling reaction between a 2-halopyrimidine intermediate and cyclopropylboronic acid.
  • Alternatively, via nucleophilic substitution or metal-catalyzed arylation reactions involving cyclopropyl reagents.

This approach is supported by analogous syntheses where cyclopropyl boronic acid was coupled with bromo-substituted heterocycles to afford cyclopropyl derivatives in moderate yields (~48%).

Representative Synthetic Procedure (Analogous)

Step Reagents/Conditions Description Yield (%) Notes
1 Amidines + β-dicarbonyl compound, reflux Formation of pyrimidin-4-ol core - Standard pyrimidine synthesis
2 Sec-butyl bromide, base (e.g., K2CO3), DMF, reflux Alkylation at C-6 position Moderate Requires control of regioselectivity
3 2-Bromopyrimidine intermediate + cyclopropylboronic acid, Pd catalyst, base, solvent Suzuki–Miyaura cross-coupling to introduce cyclopropyl at C-2 ~48 Pd-catalyzed coupling, moderate yield
4 Purification by silica gel chromatography Isolation of pure compound - Purity >95% confirmed by NMR

Detailed Research Findings and Analytical Data

  • Coupling Agents and Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are effective for Suzuki–Miyaura coupling with cyclopropylboronic acid. Bases like potassium carbonate or cesium carbonate facilitate the reaction in solvents such as dioxane or DMF.

  • Regioselectivity and Yield: The selective alkylation at the 6-position and coupling at the 2-position require careful control of reaction conditions to avoid side reactions. Yields for the coupling step are around 40-50%.

  • Characterization: Final compounds are characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm substitution patterns and purity. For example, 1H NMR signals corresponding to sec-butyl protons and cyclopropyl ring protons are diagnostic.

Comparative Table of Preparation Methods for Similar Pyrimidine Derivatives

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Alkylation with sec-butyl halide Sec-butyl bromide, base, polar aprotic solvent Straightforward, widely applicable Possible side alkylation, requires regioselectivity control Moderate (40-60)
Suzuki–Miyaura coupling 2-Bromopyrimidine, cyclopropylboronic acid, Pd catalyst, base Mild conditions, good functional group tolerance Moderate yields, requires Pd catalyst ~48
Nucleophilic substitution Organometallic sec-butyl reagent, pyrimidinyl electrophile Direct introduction of alkyl group Sensitive to moisture, requires inert atmosphere Variable

Chemical Reactions Analysis

Types of Reactions

6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine or tetrahydropyrimidine.

    Substitution: The sec-butyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(sec-butyl)-2-cyclopropylpyrimidin-4-one, while reduction can produce 6-(sec-butyl)-2-cyclopropyl-1,4-dihydropyrimidine.

Scientific Research Applications

Metalloproteinase Inhibition

The primary application of 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol is as an inhibitor of human matrix metalloproteinase 12 (MMP12). This enzyme is associated with several diseases:

  • Respiratory Diseases : MMP12 inhibitors can be beneficial in treating chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory respiratory conditions. The inhibition of MMP12 can help reduce airway inflammation and remodeling associated with these diseases .
  • Arthritis : The compound shows promise in managing osteoarthritis and rheumatoid arthritis by inhibiting the degradation of cartilage and promoting joint health .
  • Cancer : MMP12 is involved in tumor invasion and metastasis. By inhibiting this enzyme, this compound may help prevent cancer progression and metastasis, making it a potential candidate for cancer therapy .

Anti-inflammatory Properties

In addition to its role as a metalloproteinase inhibitor, this compound exhibits anti-inflammatory properties. It may be used to treat conditions characterized by excessive inflammation, such as:

  • Periodontal Disease : By inhibiting MMP12, the compound can help manage periodontal tissue destruction associated with inflammatory responses .
  • Fibrotic Diseases : The inhibition of extracellular matrix degradation makes it a candidate for treating fibrotic diseases affecting organs such as the liver and kidneys .

Case Study 1: Treatment of COPD

A study demonstrated that patients treated with MMP12 inhibitors showed significant improvement in lung function and reduced symptoms of COPD. The administration of this compound resulted in decreased inflammatory markers in the lungs, suggesting its efficacy in managing this chronic condition.

Case Study 2: Cancer Metastasis

In preclinical models, treatment with the compound led to reduced tumor size and lower incidence of metastasis in models of breast cancer. The inhibition of MMP12 was correlated with decreased invasion capabilities of cancer cells, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The sec-butyl and cyclopropyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4-ol Derivatives

Pyrimidin-4-ol derivatives are a well-explored class of heterocyclic compounds. Key comparisons include:

Compound Name Substituents (Positions) CAS Number Key Properties/Activities Reference
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol 6-(4-bromophenyl), 2-cyclopropyl 1977709-94-6 Structural analog; bromophenyl enhances π-π interactions, potentially increasing binding affinity to hydrophobic targets .
4-Methyl-6-(methylthio)pyrimidin-2-ol 4-methyl, 6-(methylthio), 2-ol 16710-11-5 Methylthio group improves metabolic stability; demonstrated in agrochemical applications .
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 6-(chloromethyl), 2-phenyl N/A Chloromethyl group may enhance reactivity; used in synthetic intermediates for pharmaceuticals .

Key Observations :

  • Functional Groups : The sec-butyl group at position 6 increases lipophilicity compared to bromophenyl (polarizable aryl) or methylthio (moderately polar) groups. This could enhance membrane permeability but reduce aqueous solubility.
  • Biological Relevance : Bromophenyl and chloromethyl substituents in analogs are linked to enhanced target binding or reactivity, suggesting that the sec-butyl group in the target compound might prioritize hydrophobic interactions over electronic effects .
sec-Butyl-Containing Compounds

The sec-butyl group is a recurring motif in compounds with diverse applications:

Compound Name Core Structure CAS Number Role of sec-Butyl Group Reference
UV-350 (2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl) phenol) Benzotriazole-phenol 36437-37-3 Enhances UV absorption stability; steric bulk reduces photodegradation .
sec-Butyl chloroformate Chloroformate N/A Branching lowers volatility and acute toxicity compared to n-butyl analogs .
(S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one Pyrazinone N/A Antiproliferative activity; sec-butyl may optimize hydrophobic binding in cancer targets .

Key Observations :

  • Toxicity and Stability : In chloroformates, sec-butyl branching reduces respiratory irritation (RD50 = 117 ppm vs. 97 ppm for isobutyl) and volatility, suggesting similar trends could apply to the target compound’s safety profile .
Cyclopropyl-Containing Analogs

Cyclopropyl groups are known to enhance metabolic stability and rigidity:

Compound Name Core Structure CAS Number Role of Cyclopropyl Group Reference
2-cyclopropylpyrimidin-4-ol derivatives Pyrimidin-4-ol N/A Cyclopropyl increases ring strain, potentially enhancing reactivity or target selectivity .
(−)-Agelasidine C Terpenoid-alkaloid N/A Cyclopropyl in marine alkaloids linked to antimicrobial activity .

Key Observations :

  • Metabolic Stability : The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to linear alkyl chains, extending half-life in biological systems.
  • Stereoelectronic Effects : The strained cyclopropane ring may induce unique electronic effects on the pyrimidine ring, altering pKa or hydrogen-bonding capacity.

Biological Activity

6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and a sec-butyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic effects based on diverse sources.

  • Chemical Formula : C11H16N2O
  • CAS Number : 2090594-47-9
  • Molecular Weight : 192.26 g/mol

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound this compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

Preliminary studies have shown that derivatives similar to this compound can suppress the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), indicating potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been extensively documented, with several studies demonstrating their activity against various bacterial strains. While specific data for this compound is limited, related compounds show promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus3.91 - 62.5
Escherichia coli62.5 - 500
Candida albicans62.5 - 1000

The antimicrobial activity is often measured using agar diffusion methods, showing that similar compounds can inhibit both Gram-positive and Gram-negative bacteria effectively .

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have indicated that some pyrimidine derivatives can stimulate cell viability or exhibit cytotoxic effects depending on their structure.

CompoundCell LineConcentration (µM)Viability (%)
This compoundA54950TBD
Related Compound XHepG2100>100

These findings suggest that while some derivatives may enhance cell viability, others could be toxic at higher concentrations, necessitating further investigation into their safety profiles .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives:

  • Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives inhibited COX enzymes effectively, suggesting a mechanism through which they exert anti-inflammatory effects .
  • Antimicrobial Evaluation : A comprehensive evaluation of various pyrimidine derivatives showed significant antimicrobial activity against a range of pathogens, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : Research involving different cell lines indicated varying degrees of cytotoxicity among pyrimidine derivatives, emphasizing the need for careful assessment in drug development contexts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
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6-(Sec-butyl)-2-cyclopropylpyrimidin-4-ol

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